
3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene is an organic compound that belongs to the class of diazirenes Diazirenes are characterized by a three-membered ring containing two nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene typically involves the following steps:
Formation of the diazirene ring: This can be achieved through the reaction of a suitable precursor, such as a hydrazone, with a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Introduction of the phenylpropoxy group: This step involves the nucleophilic substitution of a suitable phenylpropoxy precursor with the diazirene intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the diazirene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted diazirenes can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of different nitrogen-containing compounds, such as amines or nitroso derivatives.
Scientific Research Applications
3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene has several applications in scientific research:
Chemistry: It is used as a photolabile protecting group in organic synthesis, allowing for the temporary protection of functional groups that can be removed upon exposure to light.
Biology: The compound is employed in photoaffinity labeling, a technique used to study protein-ligand interactions by covalently attaching a photoreactive probe to a target protein.
Medicine: Research is ongoing to explore its potential as a photoactivatable drug delivery system, where the compound can release active pharmaceutical ingredients upon light activation.
Industry: It is used in the development of photoresists for lithography in the semiconductor industry.
Mechanism of Action
The mechanism of action of 3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene involves the absorption of light, leading to the formation of reactive intermediates. These intermediates can then interact with nearby molecules, forming covalent bonds. The molecular targets and pathways involved depend on the specific application, such as protein labeling or drug delivery.
Comparison with Similar Compounds
3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirine: Similar in structure but with different substituents.
3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirine: Another diazirene with a different alkyl or aryl group.
Uniqueness: 3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene is unique due to its specific combination of chloro and phenylpropoxy groups, which confer distinct photochemical properties. This makes it particularly useful in applications requiring precise control over chemical reactions through light activation.
Properties
CAS No. |
918903-30-7 |
|---|---|
Molecular Formula |
C11H13ClN2O |
Molecular Weight |
224.68 g/mol |
IUPAC Name |
3-chloro-3-(2-methyl-2-phenylpropoxy)diazirine |
InChI |
InChI=1S/C11H13ClN2O/c1-10(2,8-15-11(12)13-14-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
MMQATBIONGMMEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1(N=N1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


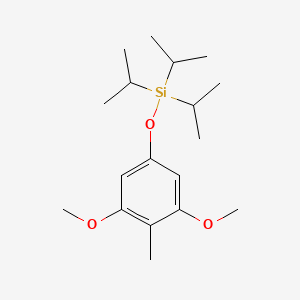
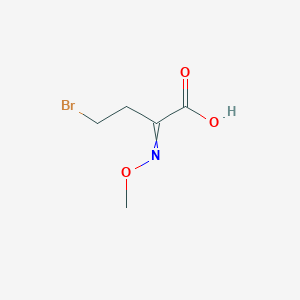

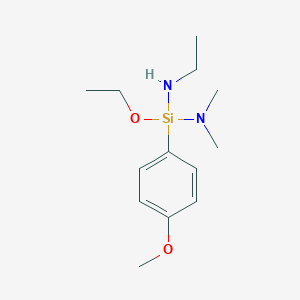
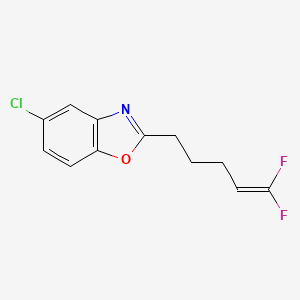
![2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14193955.png)
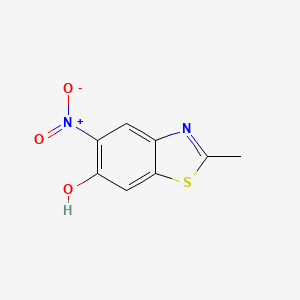

![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)

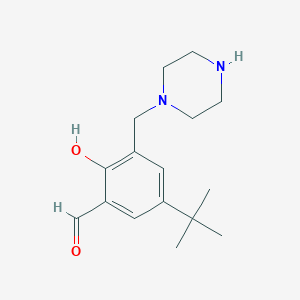
![1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B14193992.png)
![(1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine](/img/structure/B14193995.png)
![[1-(4-Phenoxyphenyl)cyclohexyl]thiourea](/img/structure/B14193996.png)
